molecular formula C11H20N4O B13531725 3-(2-Ethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide

3-(2-Ethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide

Cat. No.: B13531725
M. Wt: 224.30 g/mol
InChI Key: DCPPRYPBJJICQX-UHFFFAOYSA-N
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Description

3-(2-Ethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Alkylation: The imidazole ring is then alkylated with ethyl halides to introduce the ethyl group at the 2-position.

    Amidation: The resulting 2-ethylimidazole is then reacted with 2-bromo-1-propanamine to introduce the propylamino group at the 2-position.

    Final Amidation: The final step involves the reaction of the intermediate with a suitable amide-forming reagent to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

3-(2-Ethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-Ethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylimidazole: Lacks the propylamino group, making it less versatile in biological applications.

    2-Propylaminoimidazole: Lacks the ethyl group, affecting its chemical reactivity and biological activity.

    3-(1H-Imidazol-1-yl)-2-(propylamino)propanamide: Similar structure but without the ethyl group, leading to different chemical and biological properties.

Uniqueness

3-(2-Ethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide is unique due to the presence of both the ethyl and propylamino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

3-(2-ethylimidazol-1-yl)-2-(propylamino)propanamide

InChI

InChI=1S/C11H20N4O/c1-3-5-13-9(11(12)16)8-15-7-6-14-10(15)4-2/h6-7,9,13H,3-5,8H2,1-2H3,(H2,12,16)

InChI Key

DCPPRYPBJJICQX-UHFFFAOYSA-N

Canonical SMILES

CCCNC(CN1C=CN=C1CC)C(=O)N

Origin of Product

United States

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